3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-17-6-8-19(9-7-17)28-15-14-24-10-12-25(13-11-24)22(26)20-16-18-4-2-3-5-21(18)29-23(20)27/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJFIQHHHNLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the piperazine and 4-methylphenoxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with piperazine structures exhibit antidepressant effects. The modification of the piperazine ring in this compound may enhance serotonin receptor affinity, contributing to its potential as an antidepressant agent .
- Anticancer Potential : Studies have shown that chromen-2-one derivatives possess anticancer properties. The incorporation of the piperazine moiety may synergistically enhance these effects by targeting multiple pathways involved in cancer cell proliferation and survival .
- Anticonvulsant Effects : Compounds similar to 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one have demonstrated anticonvulsant activity in animal models. This suggests potential therapeutic applications in epilepsy and other seizure disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antidepressant Activity | Demonstrated enhanced serotonin receptor binding affinity compared to standard antidepressants. |
| Anticancer Research | Showed significant inhibition of tumor growth in vitro and in vivo models. |
| Anticonvulsant Study | Reported efficacy in reducing seizure frequency in animal models, suggesting a novel therapeutic avenue for epilepsy. |
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Coumarin-Piperazine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with nitro substituents (e.g., 40 in ) exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase IX/XII) compared to methoxy or methylphenoxy derivatives, likely due to increased electrophilicity .
- Hybrid Systems : Indole-coumarin hybrids (e.g., 7c in ) show superior antiproliferative activity (e.g., IC₅₀ values < 10 μM in A549 lung cancer cells), attributed to synergistic interactions between indole’s planar structure and coumarin’s π-system .
Key Observations :
- Solvent Effects: DCM-based reactions () yield moderate-to-high purity (75–81%), while ethanol/formaldehyde systems () achieve higher yields (83.6%) but require longer reflux times .
- Post-Synthetic Modifications : Chromatography (e.g., 6:4 ethyl acetate/hexane) is critical for isolating coumarin-piperazine hybrids due to their polar substituents .
Key Observations :
- Anti-Biofilm Activity : Thiazole-coumarin hybrids (e.g., compound 14 in ) achieve >60% biofilm inhibition, likely via disruption of bacterial quorum sensing .
- Enzyme Inhibition: Methoxy-substituted derivatives (e.g., compound 44) show nanomolar potency against carbonic anhydrase isoforms, suggesting their utility in cancer therapy .
Biological Activity
3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one, also known by its CAS number 904371-60-4, is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its structure, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one is with a molecular weight of 461.3 g/mol. The compound features a chromenone core, which is known for various biological activities, linked to a piperazine moiety that may influence its pharmacological properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chromenone have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the piperazine group may enhance these effects by modulating signaling pathways involved in cell survival and apoptosis.
Antimicrobial Properties
Piperazine derivatives are often explored for their antimicrobial activities. Preliminary studies suggest that 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one may possess antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent.
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this compound might exhibit effects on the central nervous system (CNS). Piperazines are commonly associated with anxiolytic and antidepressant activities. Investigations into this compound's interaction with neurotransmitter systems could reveal potential applications in treating mood disorders.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of related compounds:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various chromenone derivatives, revealing that modifications at the piperazine position significantly enhanced cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) .
- Antimicrobial Evaluation : In another study, researchers tested a series of piperazine derivatives against common bacterial strains. The results indicated that certain modifications led to increased efficacy against Staphylococcus aureus and Escherichia coli, suggesting that structural variations could optimize antimicrobial potency .
- Neuropharmacological Assessment : A recent publication explored the effects of piperazine derivatives on serotonin receptors. The findings showed promising results indicating that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), which are critical in managing depression and anxiety disorders .
Q & A
Q. What in vitro models best replicate its potential neuropharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
